Dimethyl fluorophosphate
Overview
Description
Dimethyl fluorophosphate is an organophosphorus compound with the chemical formula C2H6FO3P. It is a colorless liquid that is known for its high reactivity and toxicity. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Dimethyl fluorophosphate can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl phosphite with phosphorus oxychloride, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluoride salt . The reaction conditions typically require anhydrous conditions and controlled temperatures to ensure the desired product is obtained.
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Dimethyl fluorophosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to produce dimethyl phosphate and hydrogen fluoride.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of dimethyl phosphate.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can participate in redox reactions under certain conditions.
Common reagents used in these reactions include water, hydroxide ions, and various nucleophiles. The major products formed from these reactions are typically dimethyl phosphate and other substituted phosphates .
Scientific Research Applications
Dimethyl fluorophosphate has several scientific research applications:
Mechanism of Action
The primary mechanism of action of dimethyl fluorophosphate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting this enzyme, this compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of muscles, glands, and central nervous system neurons. This mechanism is similar to that of certain nerve agents and pesticides .
Comparison with Similar Compounds
Dimethyl fluorophosphate is similar to other organophosphorus compounds such as diethyl fluorophosphate and diisopropyl fluorophosphate . These compounds share similar mechanisms of action and applications but differ in their chemical structures and specific reactivity. For example, diisopropyl fluorophosphate is more commonly used in medical research due to its stability and well-characterized effects .
Similar compounds include:
- Diethyl fluorophosphate
- Diisopropyl fluorophosphate
- Monofluorophosphate
This compound is unique in its specific reactivity and applications in various fields, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
[fluoro(methoxy)phosphoryl]oxymethane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6FO3P/c1-5-7(3,4)6-2/h1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTATYNREGBPBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6FO3P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974944 | |
Record name | Dimethyl phosphorofluoridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.04 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5954-50-7 | |
Record name | Dimethyl fluorophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5954-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphorofluoridic acid, dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005954507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl phosphorofluoridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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